molecular formula C13H12FNO B15225074 1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one

1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B15225074
M. Wt: 217.24 g/mol
InChI Key: XBYVKTNIIVKPPS-UHFFFAOYSA-N
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Description

1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one is a synthetic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrole ring, which is further substituted with a methyl group and an ethanone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one typically involves the reaction of 3-fluoroacetophenone with appropriate reagents to introduce the pyrrole ring and the methyl group. One common method involves the use of a cyclization reaction where the starting materials undergo a series of steps to form the desired pyrrole derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of fluorophenyl derivatives.

Scientific Research Applications

1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroacetophenone: A precursor in the synthesis of 1-(5-(3-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one.

    2-Methyl-1H-pyrrole: Another pyrrole derivative with similar structural features.

    1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group, a methyl-substituted pyrrole ring, and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

1-[5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H12FNO/c1-8-12(9(2)16)7-13(15-8)10-4-3-5-11(14)6-10/h3-7,15H,1-2H3

InChI Key

XBYVKTNIIVKPPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2=CC(=CC=C2)F)C(=O)C

Origin of Product

United States

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